Methyl 3-chloroquinoline-6-carboxylate chemical structure and properties
Methyl 3-chloroquinoline-6-carboxylate chemical structure and properties
An In-depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate
This guide provides a comprehensive technical overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, from its fundamental structure and properties to its synthesis and potential applications, grounding all claims in verifiable scientific literature.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Methyl 3-chloroquinoline-6-carboxylate emerges as a particularly valuable intermediate within this class. The presence of a chloro group at the 3-position and a methyl ester at the 6-position provides two distinct and reactive handles for further chemical modification. This dual functionality allows for the strategic, regioselective synthesis of complex molecular architectures, making it a cornerstone for building libraries of novel compounds for high-throughput screening and targeted drug discovery programs.[3]
Core Compound Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the essential nomenclature and structural details for Methyl 3-chloroquinoline-6-carboxylate.
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IUPAC Name: Methyl 3-chloroquinoline-6-carboxylate
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CAS Number: 1357958-20-3[6]
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Molecular Formula: C₁₁H₈ClNO₂[6]
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Canonical SMILES: COC(=O)C1=CC2=C(C=C1)N=CC(Cl)=C2
Chemical Structure Visualization
The structural formula, depicted below, consists of a bicyclic quinoline core. A chlorine atom is substituted at the C-3 position, and a methyl carboxylate group is attached at the C-6 position.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 221.64 g/mol | [6] |
| Appearance | Solid (predicted) | Inferred from related structures[7][8] |
| Storage Conditions | Sealed in dry, room temperature | [6] |
| Molecular Formula | C₁₁H₈ClNO₂ | [6] |
| XLogP3 (Predicted) | 2.7 - 2.9 | [9][10] |
| Topological Polar Surface Area | 39.2 Ų | [9][10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
Spectroscopic Profile: A Guide to Characterization
Verifying the identity and purity of a synthesized compound is paramount. The following sections outline the expected spectroscopic signatures for Methyl 3-chloroquinoline-6-carboxylate based on its functional groups and data from analogous structures.[1][11]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the compound's functional groups. Key expected absorption bands include:
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~1725 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the methyl ester. This is a highly characteristic peak for this functional group.[11]
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~1600-1450 cm⁻¹: Multiple sharp peaks arising from the C=C and C=N stretching vibrations within the aromatic quinoline ring system.
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~1300-1100 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.
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~800-700 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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~8.0 - 9.0 ppm: A series of doublets, triplets, or multiplets corresponding to the six protons on the quinoline ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the chloro and ester substituents.
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~4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methyl group (-OCH₃) of the ester.[11]
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¹³C NMR: The carbon spectrum will complement the proton data:
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 221.
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A crucial diagnostic feature will be the isotopic pattern: an (M+2)⁺ peak at m/z ≈ 223 with an intensity approximately one-third of the M⁺ peak, which is the characteristic signature of a molecule containing a single chlorine atom.[1]
Synthesis and Reactivity: A Proposed Pathway
While multiple synthetic routes to quinoline derivatives exist, a robust and logical pathway is critical for efficient production.[3][12] A direct, high-yield synthesis for Methyl 3-chloroquinoline-6-carboxylate is not prominently documented, but a reliable multi-step procedure can be designed based on established organochemical reactions.
The proposed synthesis begins with the commercially available Quinoline-6-carboxylic acid. This approach is advantageous as it secures the C-6 substitution pattern from the start.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl quinoline-6-carboxylate (Esterification)
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Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial first step. It protects the acid functionality and improves solubility in organic solvents for the subsequent chlorination step. Using thionyl chloride (SOCl₂) to form the acyl chloride in situ followed by quenching with methanol is a highly efficient and standard method.
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Procedure:
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To a stirred suspension of Quinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C in an ice bath.
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Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography or recrystallization.
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Step 2: Synthesis of Methyl 3-chloroquinoline-6-carboxylate (Chlorination)
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Rationale: The introduction of a chlorine atom at the C-3 position is achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for heterocyclic systems. The quinoline ring is activated towards electrophilic attack, and substitution at the 3-position is a known pathway.[13]
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Procedure:
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Dissolve Methyl quinoline-6-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
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Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
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Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
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Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 3-chloroquinoline-6-carboxylate.
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Applications in Research and Drug Development
The true value of Methyl 3-chloroquinoline-6-carboxylate lies in its potential as a versatile building block. The chloro and ester groups are gateways to a multitude of derivative compounds.
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Scaffold for Medicinal Chemistry: The quinoline core is a well-established pharmacophore. This compound serves as an excellent starting point for synthesizing novel agents. Quinoline-6-carboxylic acid derivatives, for example, have been explored as potent inhibitors of ectonucleotidases, which are targets in cancer therapy.[14] Other derivatives have shown promise as anti-inflammatory agents.[3][15]
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Cross-Coupling Reactions: The C-Cl bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino substituents, rapidly generating a library of novel chemical entities for biological screening.[3]
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Amide Library Synthesis: The methyl ester at the C-6 position can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with a wide array of amines to form an amide library. Amide derivatives of quinolines are known to possess significant biological activity, including TRPV1 antagonism.[3]
Safety and Handling
Based on GHS classifications for the isomeric Methyl 3-chloroisoquinoline-6-carboxylate, this compound should be handled with care.[9]
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Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
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Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-chloroquinoline-6-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful tool for the synthesis of complex molecular targets. The robust synthetic pathway and the known biological relevance of the quinoline scaffold underscore its importance for researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, characterize, and utilize this compound in advanced research applications.
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